Home > Products > Screening Compounds P55045 > 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine - 862974-33-2

4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Catalog Number: EVT-2548564
CAS Number: 862974-33-2
Molecular Formula: C17H15N3O2S2
Molecular Weight: 357.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of two benzothiazole moieties and an ethoxy group, contributing to its potential pharmacological properties. The structural complexity of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Source

This compound can be synthesized through various chemical reactions involving substituted benzothiazoles and related reagents. The synthesis typically involves the coupling of 2-amino benzothiazoles with appropriate carboxylic acids or their derivatives under specific reaction conditions.

Classification

4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can be classified as:

  • Chemical Class: Benzothiazole derivatives
  • Functional Groups: Amine, ether, aromatic compounds
  • Potential Applications: Anticancer, anti-inflammatory, and antimicrobial agents
Synthesis Analysis

Methods

The synthesis of 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine commonly involves the following steps:

  1. Starting Materials: The process typically begins with 2-amino-6-methoxybenzothiazole and 4-ethoxybenzoic acid.
  2. Reaction Conditions: The reaction is often conducted under acidic or basic conditions, utilizing solvents such as dimethylformamide or toluene to facilitate the coupling reaction.
  3. Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to achieve high purity and yield .

Technical Details

The reaction may require careful control of temperature and pH to optimize yield. For instance, a common method involves heating the reaction mixture at reflux for several hours followed by cooling and extraction.

Molecular Structure Analysis

Structure

The molecular formula of 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is C18H18N2O2S2C_{18}H_{18}N_2O_2S_2. Its structure features:

  • Two benzothiazole rings
  • An ethoxy group attached to one of the benzothiazole rings
  • A methoxy group on the other benzothiazole ring

Data

The compound exhibits specific spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For example:

  • NMR Signals: Characteristic peaks in the aromatic region indicating the presence of multiple aromatic protons.
  • IR Absorption: Peaks corresponding to N-H stretching and C=O stretching indicative of amine and ether functionalities .
Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo several types of chemical reactions:

  1. Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.
  2. Reduction: Reduction can yield various amine derivatives using lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitutions can occur at activated positions on the benzothiazole rings.

Common Reagents and Conditions

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideDry ether
SubstitutionSodium hydrideDimethylformamide
Mechanism of Action

Process

The mechanism by which 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine exerts its biological effects involves interaction with critical cellular pathways:

  1. Target Interaction: Similar compounds have been shown to interact with proteins involved in cell cycle regulation, particularly p53.
  2. Induction of Cell Cycle Arrest: This compound can induce G2/M cell cycle arrest, leading to apoptosis in certain cancer cell lines.
  3. Biochemical Pathways: It may activate p53 through mitochondrial-dependent pathways, leading to programmed cell death .
Physical and Chemical Properties Analysis

Physical Properties

The compound typically appears as a solid with specific melting points that can vary based on purity and synthesis method. For example, melting points around 155–156 °C have been reported.

Chemical Properties

The chemical properties include:

  • Solubility in organic solvents like dimethyl sulfoxide
  • Stability under standard laboratory conditions
    These properties make it suitable for various applications in research and industry .
Applications

4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine has several notable applications:

  1. Chemistry: Used as a building block in the synthesis of more complex organic molecules.
  2. Biology: Investigated for its potential anti-inflammatory and antimicrobial activities.
  3. Medicine: Explored for anticancer properties, particularly in targeting specific cancer cell lines.
  4. Industry: Utilized in developing materials with unique electronic or optical properties .

This compound exemplifies the potential of benzothiazole derivatives in medicinal chemistry and materials science, warranting further research into its applications and mechanisms of action.

Introduction to Benzothiazole-Based Therapeutics in Modern Medicinal Chemistry

Benzothiazole, a privileged heterocyclic scaffold characterized by the fusion of a benzene ring with a thiazole moiety, occupies a pivotal position in contemporary drug discovery. Its inherent structural rigidity, planarity, and presence of multiple hydrogen-bonding acceptors and donors confer exceptional versatility in interacting with diverse biological targets. This molecular framework is integral to numerous biomolecules and pharmacologically active agents, demonstrating a broad spectrum of therapeutic activities spanning anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic domains [1] [8]. The benzothiazole nucleus serves as a fundamental pharmacophore, with systematic substitutions at the 2-, 4-, 5-, 6-, and 7-positions enabling fine-tuning of electronic properties, lipophilicity, and steric bulk, thereby modulating receptor affinity, selectivity, and overall pharmacokinetic profiles. This capacity for rational structural optimization underpins the sustained scientific interest in benzothiazole derivatives as a fertile source for novel therapeutic agents addressing complex and unmet medical needs [1] [7] [8].

Historical Evolution of 2-Aminobenzothiazole Derivatives as Pharmacophores

The historical trajectory of 2-aminobenzothiazole derivatives within medicinal chemistry exemplifies the strategic evolution of a core scaffold from serendipitously discovered bioactive compounds to rationally designed, target-specific therapeutics. Early investigations into the biological properties of simple 2-aminobenzothiazoles revealed promising, albeit often unoptimized, pharmacological activities, highlighting the intrinsic potential of this structural motif. A significant milestone was the identification and clinical development of Riluzole (6-(trifluoromethoxy)benzo[d]thiazol-2-amine), a prototypical 2-aminobenzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS). Riluzole's primary mechanism involves the inhibition of glutamate release, showcasing the scaffold's capacity to modulate critical neurological pathways and providing clinical validation for benzothiazole-based therapeutics [4].

Concurrently, Frentizole (1-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylurea), featuring a 2-aminobenzothiazole core linked via a urea bridge, emerged as an immunosuppressive and antiviral agent. The incorporation of the 6-methoxy substituent in Frentizole underscored the profound impact of specific ring substitutions on biological activity and target engagement [4]. These pioneering molecules served as crucial proof-of-concept, stimulating intensive research into the structure-activity relationships (SAR) governing 2-aminobenzothiazole pharmacology.

Subsequent medicinal chemistry efforts focused on strategic structural modifications to enhance potency, selectivity, and drug-like properties. Key advancements included:

  • Introduction of Biaryl Systems: Covalently linking a second aromatic or heteroaromatic ring (e.g., phenyl, pyrimidinyl, benzothiazolyl) directly or through linkers (e.g., –NH–, –CONH–, –CH₂–) to the 2-amino nitrogen significantly expanded the pharmacophore's spatial footprint and interaction capabilities. This approach yielded compounds like the isoxazole derivative 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, which demonstrated potent p53-dependent apoptosis induction in cancer cell lines (e.g., Colo205, IC₅₀ = 5.04–13 μM) [5].
  • Exploration of Diverse Electrophilic Components: Replacing the phenyl ring in Frentizole-like structures with other pharmacophores, such as the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, led to hybrid molecules like N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. This exemplified the molecular hybridization strategy, aiming to combine anti-inflammatory and potential anticancer activities within a single chemical entity [4].
  • Systematic SAR Studies: Comprehensive investigations explored the effects of substituents at the 4-, 5-, 6-, and 7-positions of the benzothiazole ring and variations in the pendant aryl/heteroaryl group. For instance, incorporating electron-donating groups (e.g., methoxy at position 6) consistently improved activity profiles, as seen in Frentizole and numerous investigational compounds [4] [5] [7]. These studies established critical pharmacophoric elements necessary for optimal interaction with various biological targets.

This iterative process of molecular refinement culminated in sophisticated derivatives like 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine. This compound embodies the culmination of key historical design principles: a biaryl system featuring two benzothiazole units connected via a crucial –NH– linker (retaining the essential 2-aminobenzothiazole pharmacophore), combined with strategic alkoxy substitutions (6-methoxy on the first benzothiazole and 4-ethoxy on the second benzothiazole) known to enhance target binding and optimize physicochemical properties [7] [8]. The evolution from simple 2-aminobenzothiazoles to such complex, multi-ring systems highlights the scaffold's adaptability and enduring significance in medicinal chemistry.

Table 1: Key Structural Milestones in 2-Aminobenzothiazole Derivative Development

Compound Name/TypeCore Structural FeaturePrimary Therapeutic Indication/ActivitySignificance
Simple 2-AminobenzothiazolesUnsubstituted or minimally substituted 2-NH₂-BTABroad screening hits (antimicrobial, etc.)Established core scaffold bioactivity
Riluzole6-(Trifluoromethoxy)-2-aminobenzothiazoleAmyotrophic Lateral Sclerosis (ALS)First FDA-approved BTA derivative; validated neuroprotective potential
Frentizole6-Methoxy-2-(3-phenylureido)benzothiazoleImmunosuppression, AntiviralDemonstrated impact of 6-methoxy substitution & linker variation
Flurbiprofen-BTA HybridN-(Benzothiazol-2-yl)-flurbiprofen amideAnti-inflammatory (Design)Exemplified molecular hybridization strategy
Isoxazole-Biheteroaryl BTA6-Fluoro-N-(6-methoxyBTA-2-yl)benzothiazol-2-amine + IsoxazoleAnticancer (Colo205)Demonstrated potency of biheteroaryl systems and p53 activation
4-Ethoxy-N-(6-MethoxyBTA-2-yl)BTA-2-amineBi-benzothiazole with 6-OMe & 4-OEt substitutionsTarget-specific Oncological/Neurodegenerative (Design)Embodies optimized biheteroaryl structure with strategic alkoxy substitutions

Role of Substituted Benzothiazoles in Targeting Oncological and Neurodegenerative Pathways

Substituted benzothiazole derivatives, particularly 2-aminobenzothiazoles and their biaryl congeners, exhibit remarkable efficacy in modulating critical cellular pathways implicated in cancer and neurodegeneration. Their biological activity stems from precise interactions with specific molecular targets, often dictated by the pattern of ring substitution.

Oncological Pathways:Benzothiazole derivatives exert potent anticancer effects through multifaceted mechanisms, frequently converging on the regulation of cell proliferation, survival, and death pathways. Compounds featuring biaryl systems, such as 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and related structures, demonstrate significant activity:

  • Kinase Inhibition and Signal Transduction Blockade: Many derivatives effectively inhibit key kinases driving tumor growth and survival. For instance, compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) significantly inhibits both the AKT (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) signaling pathways in A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) cell lines. These pathways are crucial for cell cycle progression, metabolism, and evasion of apoptosis; their dual inhibition represents a powerful anti-proliferative strategy. Western blot analyses confirm downregulation of phosphorylated AKT and ERK following treatment with such benzothiazoles [7].
  • Induction of Cell Cycle Arrest: Promising benzothiazoles like the isoxazole derivative 20c (6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine derivative) induce G₂/M phase arrest in Colo205 colon cancer cells. This arrest halts cellular division and provides a window for the initiation of apoptotic mechanisms [5].
  • Activation of p53 and Mitochondrial Apoptosis: The tumor suppressor protein p53 plays a central role in the activity of several benzothiazoles. Compound 20c dramatically increases p53 levels in Colo205 cells. This upregulation shifts the balance of mitochondrial pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins towards apoptosis, culminating in the activation of executioner caspases (e.g., caspase-3) and programmed cell death. The intrinsic (mitochondrial) pathway is thus a major effector mechanism for these agents [5].
  • Inhibition of Migration and Metastasis: Beyond direct cytotoxicity, benzothiazoles like B7 impede cancer cell migration, as evidenced by scratch wound healing assays in A431 and A549 cells. This anti-migratory activity suggests potential utility in inhibiting metastasis [7].
  • Modulation of Pro-Tumorigenic Inflammation: Chronic inflammation is a recognized hallmark of cancer. Benzothiazoles designed for dual activity, such as compound B7, effectively reduce the secretion of key pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. By dampening the tumor-promoting inflammatory microenvironment, these compounds exert an indirect anticancer effect alongside their direct cytotoxic actions [7].

The specific substitution pattern profoundly influences the compound's target profile and potency. The presence of electron-donating groups like methoxy (e.g., at the 6-position) and the nature of the pendant heteroaryl ring (e.g., 4-ethoxybenzothiazole vs. pyrimidine) are critical determinants of activity against specific cancer types and pathways [5] [7].

Table 2: Molecular Targets and Pathways of Substituted 2-Aminobenzothiazoles in Oncology

Biological EffectMolecular Target/PathwayExemplar Compound(s)Functional Outcome
Signal Transduction InhibitionAKT PhosphorylationB7 (6-chloro-N-(4-nitrobenzyl)BTA-2-amine)Suppression of cell survival, growth, and metabolism
ERK PhosphorylationB7Inhibition of proliferation and differentiation signals
Cell Cycle ArrestG₂/M Phase Checkpoints20c (Isoxazole derivative of 6-Fluoro-N-(6-OMeBTA-2-yl)BTA-2-amine)Halting of mitotic entry and cell division
Transcriptional Activationp53 Tumor Suppressor Protein20cUpregulation of pro-apoptotic and cell cycle arrest genes
Apoptosis InductionBax/Bcl-2 Mitochondrial Balance20cMitochondrial outer membrane permeabilization (MOMP)
Caspase-3/7 Activation20c, B7Execution phase of programmed cell death
Anti-Metastatic ActivityCell Migration MachineryB7Inhibition of cancer cell invasion and metastasis
Anti-Inflammatory MicroenvironmentIL-6, TNF-α Cytokine ProductionB7Reduction of tumor-promoting inflammation

Neurodegenerative Pathways:While the primary focus of recent research has often been oncology, the benzothiazole scaffold retains significant potential in addressing neurodegenerative disorders, building on the foundation laid by Riluzole:

  • Neuroprotection through Glutamate Modulation: Riluzole remains the archetype, primarily acting to inhibit the presynaptic release of glutamate, the principal excitatory neurotransmitter. Excessive glutamate signaling leads to excitotoxicity, a key pathological process in ALS and other neurodegenerative conditions like Huntington's disease and certain forms of ischemia. By reducing glutamate levels in the synaptic cleft, Riluzole mitigates excitotoxic neuronal damage [4].
  • Ion Channel Modulation: Beyond glutamate release, Riluzole exhibits modulatory effects on voltage-gated sodium (Naᵥ) channels and various potassium (K) channels. Blockade of persistent Naᵥ currents stabilizes hyperexcitable neurons, while activation of specific K⁺ channels promotes membrane hyperpolarization. These combined ion channel effects contribute to dampening pathological neuronal hyperactivity associated with neurodegeneration and chronic pain [1] [4].
  • Targeting Protease-Activated Receptors (PARs): Emerging research explores benzothiazole derivatives beyond Riluzole for novel neuroprotective mechanisms. For instance, quinazoline-benzothiazole hybrids have been investigated as potent and selective antagonists of Protease-Activated Receptor 4 (PAR4), a thrombin receptor implicated in neuroinflammation and potentially in neurodegenerative processes involving vascular components or inflammatory cascades within the central nervous system. Antagonism of PAR4 signaling represents a novel therapeutic avenue currently explored primarily in thrombosis but with potential neuropharmacological relevance [3].

The structural features critical for neuroprotection often differ from those optimal for anticancer activity. While the 2-aminobenzothiazole core remains central, substitutions favoring blood-brain barrier permeability and specific interactions with neuronal ion channels or neurotransmitter receptors are paramount. The 6-methoxy group, as seen in Frentizole and incorporated into the 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine structure, is frequently encountered and may contribute to favorable CNS drug-like properties [1] [4]. The ongoing exploration of benzothiazoles targeting PARs exemplifies the scaffold's adaptability for novel neurological targets [3].

Properties

CAS Number

862974-33-2

Product Name

4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

IUPAC Name

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.45

InChI

InChI=1S/C17H15N3O2S2/c1-3-22-12-5-4-6-13-15(12)19-17(23-13)20-16-18-11-8-7-10(21-2)9-14(11)24-16/h4-9H,3H2,1-2H3,(H,18,19,20)

InChI Key

CEOJRWZBBLBTSE-UHFFFAOYSA-N

SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.